molecular formula C25H21N7OS B11191185 (4E)-4-{[(4-methylphenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(4-methylphenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11191185
M. Wt: 467.5 g/mol
InChI Key: ZDZYCTMJHBFIHW-UHFFFAOYSA-N
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Description

(4E)-4-{[(4-methylphenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-{[(4-methylphenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include various amines, aldehydes, and sulfur-containing compounds. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment to ensure consistency and efficiency. The process may include steps such as solvent extraction, crystallization, and purification to isolate the final product. Quality control measures are essential to ensure that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: (4E)-4-{[(4-methylphenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions can yield amines or alcohols. Substitution reactions can introduce new functional groups, further enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: In chemistry, (4E)-4-{[(4-methylphenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable for research and development in various chemical fields.

Biology: In biology, this compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications.

Industry: In industry, this compound is used in the production of various materials and products. Its unique properties make it suitable for applications in fields such as materials science, nanotechnology, and environmental science.

Mechanism of Action

The mechanism of action of (4E)-4-{[(4-methylphenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from its ability to inhibit bacterial enzymes, while its anticancer properties could be due to its interaction with cellular signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (4E)-4-{[(4-methylphenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one include other pyrazolone derivatives, such as ethyl acetoacetate and acetylacetone . These compounds share some structural similarities but differ in their functional groups and overall properties.

Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H21N7OS

Molecular Weight

467.5 g/mol

IUPAC Name

4-[(4-methylphenyl)iminomethyl]-2-phenyl-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C25H21N7OS/c1-18-12-14-19(15-13-18)26-16-22-23(28-31(24(22)33)20-8-4-2-5-9-20)17-34-25-27-29-30-32(25)21-10-6-3-7-11-21/h2-16,28H,17H2,1H3

InChI Key

ZDZYCTMJHBFIHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=CC=CC=C3)CSC4=NN=NN4C5=CC=CC=C5

Origin of Product

United States

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